Lipophilicity Differential: 6-Methoxymethyl vs. 5-Methoxy Pyrimidine Isomer
The target compound exhibits a computed XLogP3 of 3.8, whereas its closest positional isomer—4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5-methoxypyrimidine (CAS 338422-95-0)—has a XLogP3 of 4.1 [1][2]. This 0.3 log unit decrease in lipophilicity arises from replacing the ring-bound 5-methoxy group with a 6-methoxymethyl side chain, which introduces a less lipophilic methylene spacer adjacent to the oxygen. In drug discovery programs, such a shift can influence logD, plasma protein binding, and CYP-mediated metabolism.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-5-methoxypyrimidine: XLogP3 = 4.1 |
| Quantified Difference | ΔXLogP3 = -0.3 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.3 log unit reduction in lipophilicity can translate to improved aqueous solubility and a lower risk of CYP450 promiscuity, making this isomer preferable when balancing target potency against metabolic stability is required.
- [1] PubChem Compound Summary for CID 18525992, 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-6-(methoxymethyl)pyrimidine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 1476284, 4-Chloro-2-((4-chlorobenzyl)sulfanyl)-5-methoxypyrimidine. National Center for Biotechnology Information (2026). View Source
